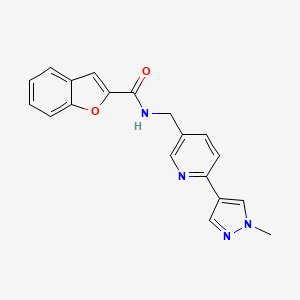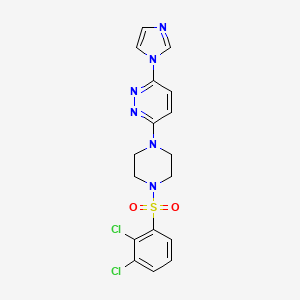
3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H16Cl2N6O2S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activity
Some derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety have been synthesized and evaluated for antimicrobial activity against various bacteria and for antimalarial activity. These compounds have shown promising results in combating bacterial infections and malaria (Bhatt, Kant, & Singh, 2016).
Anti-Diabetic Potential
Derivatives including triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated as potential anti-diabetic drugs. These compounds showed significant potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management, suggesting their use in developing new anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Activity
New derivatives of pyrido[1,2-a]pyrimidin-4-one with a piperazin-1-yl group have shown significant antiproliferative activity against human cancer cell lines. Certain compounds in this series demonstrated strong activity, indicating their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Inhibition of Human Carbonic Anhydrases
Sulfonamide derivatives of heterocyclic compounds, such as pyrazol-1-yl-pyridazine, are explored for their ability to inhibit human carbonic anhydrases, enzymes involved in various biochemical processes. These derivatives have shown efficacy in binding to the active sites of carbonic anhydrases, inhibiting their activity, which is of significant scientific interest (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).
Antitubercular Agents
Certain piperazine-thiosemicarbazone hybrids have been identified as potent inhibitors against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis. These hybrids demonstrated substantial antitubercular properties with low toxicity profiles, marking them as promising candidates in tuberculosis treatment (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).
Antidepressant Effects
Pyridazine derivatives, including arylpiperazinyl moieties, have been evaluated for their potential antidepressant effects. These compounds were tested using various psychopharmacological methods, indicating their possible use in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Eigenschaften
IUPAC Name |
3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-2-1-3-14(17(13)19)28(26,27)25-10-8-23(9-11-25)15-4-5-16(22-21-15)24-7-6-20-12-24/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDJSPIOWGOOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
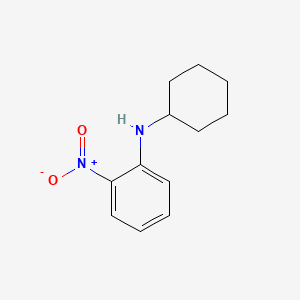


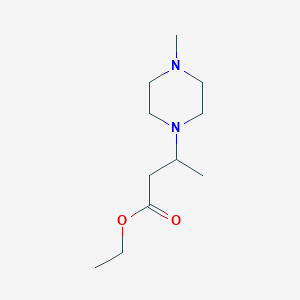
![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)

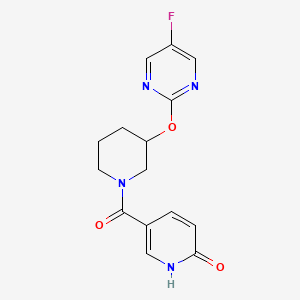
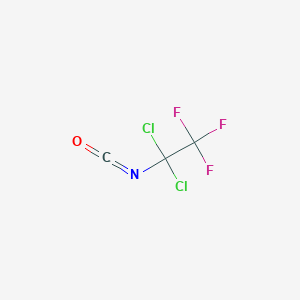
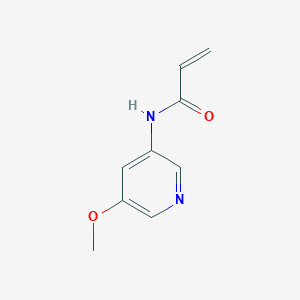

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
